molecular formula C39H60O11 B12771276 Cimiracemoside L CAS No. 473554-76-6

Cimiracemoside L

Cat. No.: B12771276
CAS No.: 473554-76-6
M. Wt: 704.9 g/mol
InChI Key: MRJOSYQMJVDQDS-LLIYAYRNSA-N
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Description

Cimiracemoside L is a cycloartane triterpenoid glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of cycloartane glycosides known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside L involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The process typically includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves optimizing solvent use, extraction times, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside L undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Cimiracemoside L exerts its effects primarily through the inhibition of the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins and enzymes involved in the Wnt pathway, such as β-catenin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimiracemoside L is unique due to its specific glycosidic structure and its potent inhibitory activity against the Wnt signaling pathway. This makes it particularly valuable in cancer research compared to other cycloartane glycosides .

Properties

CAS No.

473554-76-6

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

[(3S,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23+,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1

InChI Key

MRJOSYQMJVDQDS-LLIYAYRNSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)OC(=O)C)O)O)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O

Origin of Product

United States

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